N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-17-9-4-8-16(12-17)20-24-21(28-25-20)18-10-5-11-26(18)14-19(27)23-13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKQDIVKBQDKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide are the Mitogen-activated protein kinase 1 (MAPK1) and Mitogen-activated protein kinase 10 (MAPK10) . These kinases play a crucial role in cellular signaling pathways, regulating various cellular activities such as proliferation, differentiation, and apoptosis.
Mode of Action
It is known that the compound interacts with its targets (mapk1 and mapk10) and induces changes in their activity. This interaction could potentially alter the phosphorylation state of these kinases, thereby modulating their activity and the downstream signaling pathways they regulate.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those regulated by MAPK1 and MAPK10. These pathways include the ERK pathway , JNK pathway , and p38 MAPK pathway , all of which play key roles in cellular responses to various stimuli, including stress, cytokines, and growth factors.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific cellular context and the status of the MAPK pathways. By modulating the activity of MAPK1 and MAPK10, the compound could potentially influence cell proliferation, differentiation, and survival.
Biological Activity
N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C23H21ClN4O2 |
| Molecular Weight | 420.9 g/mol |
| CAS Number | 1261018-51-2 |
The structure features a benzyl group linked to a pyrrol derivative, integrated with a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. This compound has been tested against various cancer cell lines. For instance:
- In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cells, with IC50 values indicating effective concentration levels required to inhibit cell growth significantly. Such studies have shown that derivatives of oxadiazoles can lead to apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, N-benzyl derivatives have shown promise as anti-inflammatory agents. The presence of the oxadiazole moiety contributes to the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. Studies have reported that related compounds exhibit selective COX-II inhibition with minimal side effects .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : It activates apoptotic pathways through mitochondrial dysfunction and caspase activation.
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.
Case Studies
Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their anticancer activity against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The results indicated that modifications in the substituents significantly affected the potency of the compounds .
- Structure-Activity Relationship (SAR) : Research highlighted the importance of specific functional groups in enhancing biological activity. For instance, electron-withdrawing groups on the phenyl ring were found to increase cytotoxicity against cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations
Oxadiazole Substituent Effects: The 3-chlorophenyl group in the target compound introduces electronegativity and steric bulk compared to 4-methylphenyl or 4-fluorophenyl . Chlorine’s inductive effect may enhance binding to hydrophobic pockets in biological targets.
In contrast, N-(2-ethylphenyl) () introduces alkyl branching, which may alter steric hindrance and lipophilicity . N-(3-chloro-4-methoxyphenyl) () combines halogen and methoxy groups, balancing hydrophobicity and polarity for optimized target engagement .
Core Structure Modifications :
- Replacing pyrrole with pyrazole () introduces an additional nitrogen atom, altering electronic distribution and hydrogen-bonding capacity .
- Benzothiazole -based analogs () lack the oxadiazole ring but retain aromaticity, suggesting divergent biological targets .
Research Findings and Implications
Bioactivity Trends :
- Chlorophenyl-substituted oxadiazoles (e.g., target compound, ) are prevalent in antimicrobial and anti-inflammatory agents due to chlorine’s electronegativity and hydrophobic interactions .
- Pyrazole-oxadiazole hybrids () with methylsulfanyl groups exhibit enhanced metabolic stability, as seen in insecticidal derivatives .
Synthetic Accessibility :
Physicochemical Properties :
- The N-benzyl group in the target compound likely increases lipophilicity (clogP ~3.5) compared to N-(2-chlorobenzyl) (, clogP ~4.1), affecting bioavailability .
Q & A
Q. What are the optimal synthetic routes for N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide?
The synthesis typically involves coupling reactions between intermediates such as oxadiazole-containing precursors and pyrrole-acetamide derivatives. For example, chloroacetyl chloride can react with amine-functionalized pyrroles under controlled conditions (0–5°C in THF) to form acetamide linkages, as seen in analogous syntheses . Piperidine or ethanol may serve as catalysts or solvents for cyclization steps, particularly for oxadiazole ring formation .
Q. How can the purity of the compound be ensured during synthesis?
Post-synthetic purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water systems. Analytical HPLC with C18 columns and UV detection (λ = 254 nm) is recommended to verify purity (>95%) .
Q. What spectroscopic methods are critical for structural confirmation?
- ¹H/¹³C NMR : Key for identifying protons and carbons in the benzyl, pyrrole, and oxadiazole moieties. For example, pyrrole NH protons typically resonate at δ 10–12 ppm in DMSO-d₆ .
- FT-IR : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity?
Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) can assess binding affinities to target proteins (e.g., kinases) and electronic properties. For oxadiazole derivatives, HOMO-LUMO gaps (~4–5 eV) correlate with stability and reactivity . Pharmacophore models may highlight critical interactions, such as hydrogen bonding with the oxadiazole ring .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability) or compound solubility. Standardize protocols:
- Use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity.
- Validate activity via orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) .
Q. How does substituent variation on the chlorophenyl ring affect activity?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -Cl at the meta position) enhance binding to hydrophobic pockets in enzymes. Para-substituted analogs may reduce potency due to steric hindrance, as observed in related 1,2,4-oxadiazole derivatives .
Q. What experimental designs optimize yield in large-scale synthesis?
- DoE (Design of Experiments) : Vary reaction time, temperature, and stoichiometry to identify optimal conditions.
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., oxadiazole cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
